molecular formula C15H18INO5 B13432094 Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate

Cat. No.: B13432094
M. Wt: 419.21 g/mol
InChI Key: CPVPFBYRIQSCEZ-UHFFFAOYSA-N
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Description

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate (CAS 2055350-37-1) is a malonate-derived compound with the molecular formula C₁₅H₁₈INO₅ and a molecular weight of approximately 427.22 g/mol . Structurally, it features a malonate core substituted with a 3-iodo-4-methoxyphenylamino-methylene group. This compound is synthesized via the Gould-Jacob reaction, where diethyl ethoxymethylenemalonate reacts with 3-iodo-4-methoxyaniline under thermal conditions, followed by cyclization in diphenyl ether .

Properties

Molecular Formula

C15H18INO5

Molecular Weight

419.21 g/mol

IUPAC Name

diethyl 2-[(3-iodo-4-methoxyanilino)methylidene]propanedioate

InChI

InChI=1S/C15H18INO5/c1-4-21-14(18)11(15(19)22-5-2)9-17-10-6-7-13(20-3)12(16)8-10/h6-9,17H,4-5H2,1-3H3

InChI Key

CPVPFBYRIQSCEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)I)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 3-iodo-4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate then reacts with the aniline derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes intramolecular cyclization under thermal or catalytic conditions to form heterocyclic structures. For example:

  • Thermal Cyclization : Heating in diphenyl ether at 250°C promotes cyclization via intramolecular nucleophilic attack of the amino group on the malonate ester, yielding fused indole or quinoline derivatives . This reaction is analogous to processes observed in structurally related phenylmalonate diesters .

Reaction Conditions Product Yield
Diphenyl ether, 250°C, 45 minFused indole-3-carboxylate>95%

Substitution Reactions

The iodine atom at the 3-position participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

  • Iodine Displacement : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF, THF) to form C–N or C–O bonds .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst yields biaryl derivatives .

Example Pathway :

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate+ArB(OH)2Pd(PPh3)4,baseBiaryl-malonate hybrid\text{Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Biaryl-malonate hybrid}

Enolate-Mediated Alkylation/Acylation

The malonate moiety forms a stabilized enolate under basic conditions (e.g., NaH, LDA), enabling:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) at the α-position .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms α-acylated derivatives .

Key Data :

Base Electrophile Product Efficiency
NaHCH₃Iα-Methylated malonate85%
LDAAcClα-Acetylated malonate78%

Oxidation and Reduction

  • Oxidation : The amino-methylene bridge is susceptible to oxidation by agents like KMnO₄ or H₂O₂, converting it to a carbonyl group .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to an amine, yielding diethyl 2-((3-iodo-4-methoxyphenyl)amino)malonate .

Comparative Reactivity :

Reagent Site Affected Outcome
KMnO₄ (aq)Methylene bridgeKetone formation
H₂/Pd-CImine bondAmine derivative

Hydrolysis and Decarboxylation

  • Ester Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions hydrolyze the malonate esters to carboxylic acids .

  • Decarboxylation : Heating the hydrolyzed product (e.g., under reflux in toluene) removes CO₂, yielding a monoacid or ketone .

Conditions and Outcomes :

Diethyl esterHCl/H2OMalonic acid derivativeΔDecarboxylated product\text{Diethyl ester} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Malonic acid derivative} \xrightarrow{\Delta} \text{Decarboxylated product}

Comparative Analysis with Analogues

The iodine and methoxy substituents differentiate this compound from simpler malonate esters:

Compound Key Feature Reactivity Difference
Diethyl malonate No aromatic substitutionLacks NAS or coupling sites
Diethyl 2-(4-methoxyphenyl)malonate No iodineUnable to undergo cross-coupling
Diethyl 2-((2-methylphenyl)malonate Methyl vs. iodineReduced electrophilicity at aryl position

Mechanistic Insights

  • Cyclization : Proceeds via a six-membered transition state, where the amino group acts as a nucleophile attacking the ester carbonyl .

  • Enolate Stability : The malonate’s dual electron-withdrawing groups enhance enolate stability, facilitating alkylation/acylation .

Scientific Research Applications

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Molecular Weight : The iodine atom in the target compound significantly increases its molecular weight compared to halogenated (Cl, Br, F) and methoxy analogs.
  • Synthetic Yields : Chloro and fluoro derivatives exhibit moderate to good yields (55–78%), while data for the iodo variant is unavailable. The steric bulk of iodine may reduce reactivity during condensation .
  • Melting Points : Methoxy and chloro derivatives show higher melting points (~63–81°C), likely due to enhanced crystallinity from polar substituents.

Electronic and Reactivity Comparisons

Electronic Effects

  • Methoxy Group (4-OMe) : Electron-donating via resonance, increasing electron density on the aromatic ring and stabilizing intermediates during cyclization .
  • Fluoro/Chloro Substituents (4-F/4-Cl): Strong -I effects, reducing electron density and altering regioselectivity in subsequent reactions (e.g., cyclization to quinolones) .

Reactivity in Cyclization Reactions

Malonate derivatives are precursors to quinolones via thermal cyclization. For example:

  • 4-Chloro and 4-Fluoro Derivatives: Convert efficiently to ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates at 220°C in diphenyl ether .
  • Target Iodo Derivative : The bulky iodine atom may slow cyclization kinetics due to steric hindrance, though this requires experimental validation.

Key Insights :

  • Halogenated analogs (Cl, F) show established antibacterial and anticancer activities, attributed to their interactions with target enzymes .
  • The iodine atom in the target compound could enable unique applications, such as in positron emission tomography (PET) radiotracers (e.g., via isotopic labeling with ¹²⁵I) or as a halogen-bonding pharmacophore .

Physicochemical Property Comparisons

Table 3: Solubility and pKa Trends

Compound (Substituents) Solubility in Polar Solvents pKa (Malonate Methylene)
Target Compound (3-I, 4-OMe) Low (predicted) ~16.3 (similar to diethyl malonate)
4-Methoxy (4-OMe) Moderate ~16.3
4-Fluoro (4-F) Moderate ~16.3

Analysis :

  • The high pKa (~16.3) of the malonate methylene group limits deprotonation in one-pot reactions, a common challenge across all derivatives .
  • The iodo substituent likely reduces solubility in polar solvents (e.g., ethanol, water) due to increased hydrophobicity, impacting formulation strategies .

Biological Activity

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H18INO5C_{15}H_{18}INO_5 and a molecular weight of approximately 419.21 g/mol. The compound features a diethyl malonate moiety linked to an aromatic amine with iodine and methoxy substitutions, which may enhance its biological reactivity and profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in diseases where these enzymes play a crucial role.
  • Protein Interactions : It may affect protein interactions within cellular pathways, potentially modulating signaling cascades that are vital for cellular functions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related structures have demonstrated their ability to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds with similar structures have been reported to exhibit potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to altered drug metabolism and potential drug-drug interactions, which are critical considerations in pharmacology .

Synthesis and Biological Evaluation

A study conducted on the synthesis of related malonate derivatives revealed that modifications at the aromatic ring significantly influence biological activity. For example, introducing electron-withdrawing groups like iodine enhances the reactivity and biological profile of the compound .

Compound NameIC50 (μM)Biological Activity
This compoundTBDPotential enzyme inhibitor
Related Compound A0.34CYP3A4 inhibitor
Related Compound B>50No significant activity

Q & A

Q. What are the common synthetic routes for preparing Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate?

The compound is synthesized via condensation of ethoxymethylenemalonate derivatives with substituted anilines. For example, diethyl 2-(ethoxymethylene)malonate reacts with 3-iodo-4-methoxyaniline under thermal conditions (120–135°C) in solvents like toluene or 1,2-dichloroethane. Catalysts such as p-toluenesulfonic acid or bases like N,N-diisopropylethylamine (DIPEA) are used to enhance yields. Typical yields range from 44% to 88%, depending on reaction conditions and substituent effects .

Q. How is the structural characterization of this compound performed?

Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the malonate backbone and substituent positions. For example, the NH proton in the aminomethylene group typically appears as a doublet (δ 11–12 ppm, J = 13–14 Hz), while the methoxy group resonates at δ 3.8–4.0 ppm. Mass spectrometry (ESI-MS) is used to validate molecular weight (e.g., MH⁺ peaks at m/z ~450–460 for iodinated derivatives) .

Q. What purification methods are effective for isolating this compound?

Common methods include:

  • Filtration : Precipitates formed during reactions are collected via vacuum filtration and washed with solvents like ether or hexane .
  • Column chromatography : Silica gel columns eluted with gradients of ethyl acetate/hexane or dichloromethane remove impurities .
  • Recrystallization : Methanol or diethyl ether are used to obtain crystalline products .

Q. What safety precautions are critical during synthesis?

Key precautions include:

  • Avoiding inhalation/contact (use PPE, ventilated fume hoods).
  • Using inert atmospheres (N₂) for reflux reactions to prevent oxidation .
  • Adhering to hazard codes: P264 (wash hands), P271 (ventilation), and P273 (avoid environmental release) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence yield and purity?

  • Solvent effects : Polar aprotic solvents (1,2-dichloroethane) improve solubility of intermediates, while toluene facilitates azeotropic water removal in condensation reactions. Yields drop in dioxane due to side reactions .
  • Temperature : Higher temperatures (100–135°C) accelerate cyclization but may degrade sensitive substituents (e.g., iodo groups). Optimal ranges are substrate-dependent .
  • Catalysts : Acidic catalysts (p-toluenesulfonic acid) promote imine formation, whereas DIPEA neutralizes HCl byproducts in isocyanate-based syntheses .

Q. What mechanistic insights explain the formation of this compound?

The reaction follows a Gould-Jacobs cyclization pathway:

  • Step 1 : Nucleophilic attack by the aniline’s amino group on the ethoxymethylene carbon of diethyl malonate, forming an enamine intermediate.
  • Step 2 : Thermal elimination of ethanol generates a ketene intermediate, which cyclizes to form the quinoline backbone in subsequent steps .

Q. How can substituents (e.g., iodo, methoxy) affect reactivity in downstream applications?

  • Iodo groups : Enhance electrophilicity at the aromatic ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • Methoxy groups : Electron-donating effects stabilize intermediates during cyclization but may reduce solubility in nonpolar solvents .

Q. How are data contradictions resolved when optimizing synthetic protocols?

Discrepancies in reported yields (e.g., 50% vs. 90% for similar reactions) are addressed by:

  • Replication : Testing conditions from conflicting sources (solvent purity, heating rate).
  • Substituent analysis : Electron-withdrawing groups (e.g., nitro) slow reaction kinetics compared to electron-donating groups (e.g., methoxy) .

Methodological Considerations

Q. What advanced techniques validate cyclization efficiency?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulae of cyclized products (e.g., quinolones).
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N-H⋯O) that stabilizes the malonate structure .

Q. How is computational modeling applied to predict reactivity?

Density functional theory (DFT) calculations model transition states during cyclization, identifying steric/electronic barriers. For example, iodine’s bulkiness may hinder planar transition states, requiring higher activation energies .

Applications in Heterocyclic Synthesis

Q. How is this compound used to synthesize bioactive heterocycles?

It serves as a precursor for:

  • Quinolones : Cyclization in diphenyl ether at 220–260°C yields ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, which are antimicrobial agents .
  • Pyrazoloquinolinones : Intramolecular cyclization with hydrazines generates fused heterocycles for kinase inhibition studies .

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